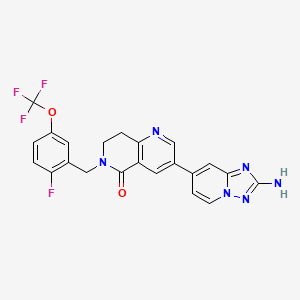
Ripk1-IN-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ripk1-IN-18 is a potent inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ripk1-IN-18 can be synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired product. For instance, the preparation of this compound may involve the use of fluorinated aromatic compounds, nitrogen-containing heterocycles, and specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Ripk1-IN-18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Ripk1-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RIPK1 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cell death pathways, including apoptosis and necroptosis.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK1 .
Mecanismo De Acción
Ripk1-IN-18 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways involved in inflammation and cell death. The molecular targets of this compound include the kinase domain of RIPK1, which is crucial for its enzymatic activity. By binding to this domain, this compound stabilizes RIPK1 in an inactive conformation, preventing its activation and subsequent signaling .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to Ripk1-IN-18 include:
Necrostatin-1 (Nec-1): A well-known RIPK1 inhibitor that prevents necroptosis.
Necrostatin-34 (Nec-34): A newer RIPK1 inhibitor with a distinct mechanism of action.
GSK2656157 (GSK’157): Initially identified as a PERK inhibitor but later found to inhibit RIPK1 .
Uniqueness
This compound is unique due to its high potency and selectivity for RIPK1. Unlike some other inhibitors, this compound has demonstrated efficacy in various preclinical models of human diseases, making it a promising candidate for further development. Its ability to modulate both inflammation and cell death pathways sets it apart from other compounds that may only target one aspect of these processes .
Propiedades
Fórmula molecular |
C22H16F4N6O2 |
|---|---|
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[[2-fluoro-5-(trifluoromethoxy)phenyl]methyl]-7,8-dihydro-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C22H16F4N6O2/c23-17-2-1-15(34-22(24,25)26)7-14(17)11-31-5-4-18-16(20(31)33)8-13(10-28-18)12-3-6-32-19(9-12)29-21(27)30-32/h1-3,6-10H,4-5,11H2,(H2,27,30) |
Clave InChI |
WENOWVHDZSKLHI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C2=C1N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)CC5=C(C=CC(=C5)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





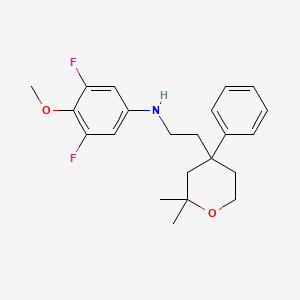

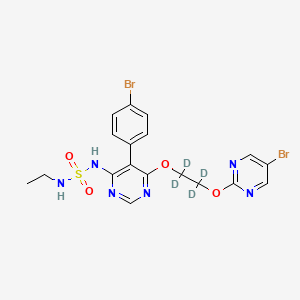

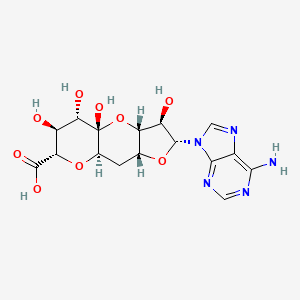


![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
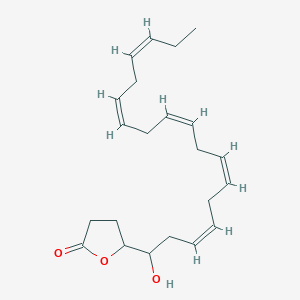
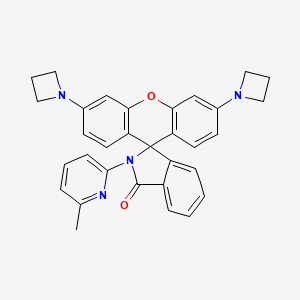
![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
